molecular formula C8H10O B121277 2,4-Dimethylphenol-d10 CAS No. 1219794-86-1

2,4-Dimethylphenol-d10

Cat. No. B121277
Key on ui cas rn: 1219794-86-1
M. Wt: 132.23 g/mol
InChI Key: KUFFULVDNCHOFZ-WOMAJQTNSA-N
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Patent
US06620953B1

Procedure details

2,3-dimethylphenol; 2,5-dimethylphenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](C)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10]C1C=CC(C)=CC=1O>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:10])[CH:5]=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620953B1

Procedure details

2,3-dimethylphenol; 2,5-dimethylphenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](C)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10]C1C=CC(C)=CC=1O>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:10])[CH:5]=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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